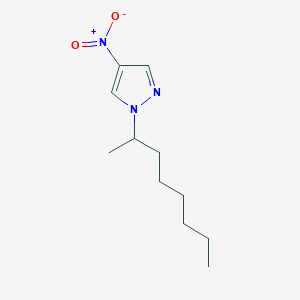

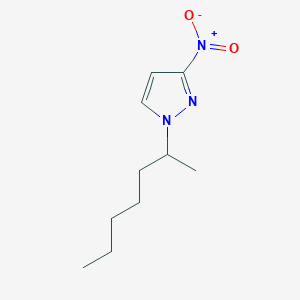

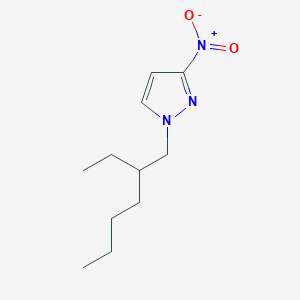

1-(Heptan-2-yl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Heptan-2-yl)-3-nitro-1H-pyrazole” is a nitrogen-containing organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for “1-(Heptan-2-yl)-3-nitro-1H-pyrazole” is not available, similar compounds are often synthesized through reactions involving isocyanates and amines .Applications De Recherche Scientifique

1. Reductive Cyclization in Pyrazole Derivatives

In 2020, Szlachcic et al. conducted a study that included analysis of pyrazole derivatives' molecular structure through X-ray diffraction and DFT calculations. They discussed the high temperature requirements for the reductive cyclization of these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. Their results highlighted the role of intramolecular hydrogen bonds in the low reactivity of these compounds and proposed alternative synthesis conditions involving microwave irradiation (Szlachcic et al., 2020).

2. Synthesis of Pyrazole-based Energetic Salts

Zheng et al. (2020) designed and synthesized a novel energetic compound, 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, and a series of energetic salts. These compounds exhibited low sensitivity to impact and friction, acceptable detonation properties, and high thermal stability, with decomposition temperatures over 300 °C. The study also elucidated the structure-property relationship of these compounds through crystal stacking analyses (Zheng et al., 2020).

3. Synthesis and Characterization of Pyrazole Derivatives

A study by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives. They identified the molecular structures of compounds like N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and others using various spectroscopic techniques. The study also examined the theoretical physical and chemical properties of these compounds and confirmed their biological activity against breast cancer and microbes (Titi et al., 2020).

4. Application in Magnetic Materials

In 2019, Xi et al. utilized a nitronyl nitroxide biradical ligand, which included a pyrazole unit, for constructing hetero-tri-spin complexes. These complexes exhibited properties relevant to magnetic materials, such as slow magnetic relaxation and characteristic emission bands in fluorescence spectra (Xi et al., 2019).

Propriétés

IUPAC Name |

1-heptan-2-yl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-7-10(11-12)13(14)15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWBUTBVEHMOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-3-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)